1-(2-ethylphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea is a complex organic compound that belongs to the class of urea derivatives. Urea derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. This particular compound features a unique combination of an imidazole and pyrimidine moiety, which may contribute to its pharmacological properties.
This compound is relevant in the context of drug discovery and development, particularly in the design of inhibitors targeting various biological pathways. Research articles and patents have documented its synthesis and biological evaluations, indicating its potential utility in treating conditions such as cancer or metabolic disorders .
1-(2-ethylphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea can be classified under:
The synthesis of 1-(2-ethylphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea typically involves multi-step reactions that include the formation of the urea linkage and the incorporation of the imidazole and pyrimidine rings.
The synthetic pathway may involve intermediate compounds that are characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures before proceeding to the final product .
The molecular structure of 1-(2-ethylphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea can be described as follows:
The compound features:
Key structural data includes:
The chemical reactivity of 1-(2-ethylphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea can be explored through various reactions:
These reactions are typically monitored using chromatographic techniques such as high-performance liquid chromatography to assess product formation and purity .
The mechanism of action for 1-(2-ethylphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea is likely related to its interaction with specific biological targets:
Research indicates that compounds with similar structures exhibit inhibitory activity against kinases or other enzyme families, suggesting a potential role for this compound in similar pathways .
Understanding the physical and chemical properties of 1-(2-ethylphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea is essential for predicting its behavior in biological systems.
Key chemical properties include:
Relevant data from spectral analyses (NMR, IR) can provide insights into functional group characteristics and molecular interactions .
The scientific uses of 1-(2-ethylphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea are primarily focused on medicinal chemistry:
The synthesis of 1-(2-ethylphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea necessitates sequential construction of its heterocyclic components prior to urea linkage. This typically involves three key stages: (1) preparation of the 5-aminopyrimidine core, (2) functionalization of the imidazole moiety, and (3) coupling of these intermediates. A representative approach begins with halogenation at the 5-position of a 2-substituted pyrimidine scaffold, followed by nucleophilic aromatic substitution (SNAr) to introduce the imidazole ring. For example, 2-chloro-5-nitropyrimidine serves as a common precursor, where the chlorine atom at the 2-position is displaced by 2-methylimidazole under basic conditions (e.g., potassium carbonate in dimethylformamide at 80–100°C) to yield 2-(2-methyl-1H-imidazol-1-yl)-5-nitropyrimidine. Subsequent reduction of the nitro group (commonly using tin(II) chloride in ethanol or catalytic hydrogenation) provides the critical 5-aminopyrimidine intermediate: 2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine [2] [5].
The 2-ethylphenyl component is typically introduced via isocyanate formation (discussed in Section 1.2) or as a pre-formed aryl isocyanate. This multi-step strategy requires precise control of reaction parameters to minimize side reactions. For instance, the thermal instability of the imidazole ring necessitates moderate temperatures during SNAr, while the exothermic nature of nitro-group reductions demands careful temperature control to prevent over-reduction or decomposition. The choice of solvent significantly impacts yields; polar aprotic solvents like dimethylformamide or acetonitrile optimize SNAr kinetics, while ethanol or ethyl acetate facilitates reduction steps [2] [5].
The urea bridge is formed via coupling between the 5-aminopyrimidine intermediate and a 2-ethylphenyl-derived isocyanate. Two primary routes exist:
Route A (Isocyanate Generation In Situ):2-Ethylaniline reacts with phosgene equivalents (e.g., triphosgene) in inert solvents (dichloromethane or toluene) at 0–25°C to generate 1-isocyanato-2-ethylbenzene. This unstable intermediate is reacted directly with 2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine in the presence of a base (triethylamine or diisopropylethylamine) to form the urea bond [6] [9].
Route B (Pre-formed Isocyanate):Pre-synthesized and purified 1-isocyanato-2-ethylbenzene is coupled with the pyrimidinylamine in anhydrous tetrahydrofuran or dimethylformamide. This method avoids handling hazardous phosgene derivatives but requires isolation of the reactive isocyanate [9] [10].
Table 1: Comparison of Urea Bond Formation Reagents and Conditions
Coupling Reagent/System | Solvent | Base | Temperature (°C) | Relative Yield (%) | Key Advantages/Disadvantages |
---|---|---|---|---|---|
Triphosgene + 2-Ethylaniline | Dichloromethane | Triethylamine | 0 → 25 | 70-85 | Cost-effective; hazardous gas generation |
Oxalyl Chloride (for in situ isocyanate) | Toluene | Pyridine | 25 | 65-75 | Milder than thionyl chloride; CO byproduct |
Pre-formed Aryl Isocyanate | Tetrahydrofuran | Diisopropylethylamine | 25-40 | 80-90 | Avoids phosgene; requires stable isocyanate |
Carbonyldiimidazole (CDI) | Dimethylformamide | None | 60-80 | 60-70 | Non-toxic byproducts; higher temps needed |
Alternative activation strategies avoid isocyanates entirely. Carbonyldiimidazole (CDI) mediates direct coupling between 2-ethylaniline and the pyrimidinylamine: 2-ethylaniline reacts with CDI to form an imidazolide, which is subsequently attacked by the nucleophilic pyrimidinylamine. While avoiding hazardous reagents, this route often requires elevated temperatures (60–80°C) and yields are generally lower (60–70%) due to competing symmetrical urea formation [6] [9]. Uronium/guanidinium salts (e.g., HATU, HBTU) are highly efficient but costly for large-scale synthesis. These reagents activate the aniline's carboxylic acid surrogate (if used) or facilitate direct condensation, often requiring additives like hydroxybenzotriazole to suppress racemization (though irrelevant for this non-chiral substrate) [6].
The formation of the heterocyclic core hinges on the efficient coupling of imidazole with halogenated pyrimidine. This SNAr reaction benefits significantly from catalysis:
Table 2: Optimization Parameters for Pyrimidine-Imidazole Coupling
Catalytic System | Solvent | Temperature (°C) | Time (h) | Yield Range (%) | Critical Parameters |
---|---|---|---|---|---|
K₂CO₃ (2.0 equiv) | Dimethylformamide | 80 | 8 | 75-85 | Imidazole stoichiometry (1.2-1.5 equiv); efficient water scavenging |
Cs₂CO₃ (1.5 equiv) + DMAP (0.1 equiv) | Acetonitrile | 85 | 6 | 80-90 | DMAP purity; exclusion of moisture |
CuI (0.05 equiv) + trans-DMCHD (0.1 equiv) | Toluene | 110 | 12 | 70-82 | Oxygen-free conditions; ligand-to-copper ratio |
Pd(OAc)₂ (0.03 equiv) + XantPhos (0.06 equiv) | 1,4-Dioxane | 100 | 4 | 85-92 | Precise ligand handling; inert atmosphere essential |
Final purification of 1-(2-ethylphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea presents challenges due to its moderate polarity and potential impurities (unreacted amines, symmetrical ureas, hydrolysis products). Standard techniques include:
Yield optimization focuses on:
Table 3: Analytical Data for Purified Compound
Property | Typical Value/Characteristic | Method | Significance |
---|---|---|---|
Physical State | White to off-white crystalline solid | Visual inspection | Purity indicator; crystalline form suitable for characterization |
Melting Point | 195-198°C (decomposition observed) | Differential Scanning Calorimetry | Confirms compound identity; indicates purity (sharp melting range) |
High-Resolution Mass Spectrometry (HRMS) | [M+H]+ Calculated for C₁₇H₁₉N₆O: 323.1613; Found: 323.1618 | ESI-HRMS | Confirms molecular formula |
¹H NMR (DMSO-d6) | Key signals: δ 9.85 (s, 1H, urea NH), 9.25 (s, 1H, urea NH), 8.65 (s, 2H, pyrimidine-H), 7.55-7.20 (m, 4H, aryl-H), 6.95 (s, 1H, imidazole-H), 2.65 (q, 2H, CH₂CH₃), 2.35 (s, 3H, imidazole-CH₃), 1.20 (t, 3H, CH₂CH₃) | 400 MHz NMR | Confirms structure, purity (>95%), and absence of major solvents |
HPLC Purity | ≥98% (UV 254 nm) | Reverse-phase C18, Acetonitrile/Water gradient | Quantitative purity assessment for biological studies |
Final isolated yields for the overall sequence (starting from halogenated pyrimidine and imidazole through to the pure urea) typically range from 45% to 65% after optimization. Critical yield-limiting steps are the SNAr coupling (potential for imidazole alkylation side products) and the urea formation (moisture sensitivity). Process intensification via telescoping (without isolation of the 5-aminopyrimidine intermediate) is feasible but requires stringent control of impurities carried forward [2] [5] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1